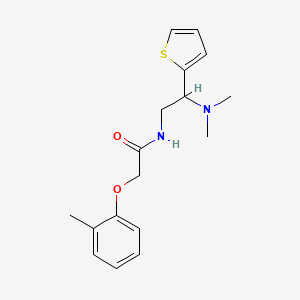

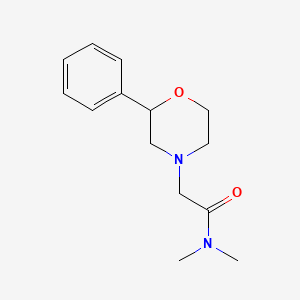

![molecular formula C19H18N2O5S B2874102 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 895433-08-6](/img/structure/B2874102.png)

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 3-methylbenzo[d]thiazol . It has been synthesized and investigated for its potential antibacterial activities . The compound shows strong antibacterial activities against different bacteria strains including MRSA, VRE, and NDM-1 Escherichia coli .

Synthesis Analysis

The compound is synthesized as part of a series of novel quinolinium derivatives . The synthesis process involves the use of small molecules disturbing FtsZ activity, which has been recognized as a promising approach to search for antibacterial of high potency systematically .Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. It includes a 3-methylbenzo[d]thiazol group, which is a key component of its antibacterial activity .Chemical Reactions Analysis

The compound is part of a series of novel quinolinium derivatives that have been synthesized and investigated for their antibacterial activities . These compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, thus inhibiting bacterial cell division and causing bacterial cell death .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research into related compounds involves the synthesis and characterization of molecules with similar structural features, such as thiazole, benzodioxine, and carboxamide groups. For instance, the study of thiazol-2-ylidene derivatives has provided insights into their stability and potential as ligands in various chemical reactions. These compounds are notable for their unique chemical properties, including the ability to form stable complexes with metals and serve as intermediates in the synthesis of more complex molecules (Arduengo, Goerlich, & Marshall, 1997). Similarly, research into dihydrobenzo[1,4]dioxine derivatives has explored their synthesis through palladium-catalyzed reactions, highlighting their potential in creating new materials and molecules with specific functionalities (Gabriele et al., 2006).

Applications in Material Science and Environmental Remediation

Compounds with thiazole and benzodioxine moieties have found applications in material science and environmental remediation. For example, magnetic nanoadsorbents modified with thiazole derivatives have been developed for the removal of heavy metals from industrial wastes, demonstrating high adsorption capacities and offering a practical solution for pollution cleanup (Zargoosh et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-21-12-9-14(23-2)15(24-3)10-17(12)27-19(21)20-18(22)11-4-5-13-16(8-11)26-7-6-25-13/h4-5,8-10H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAAJEYDWOECIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

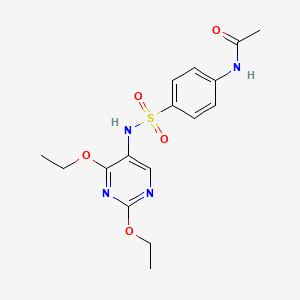

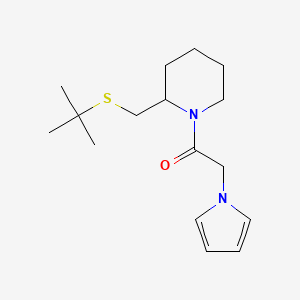

![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)

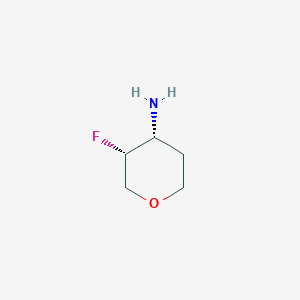

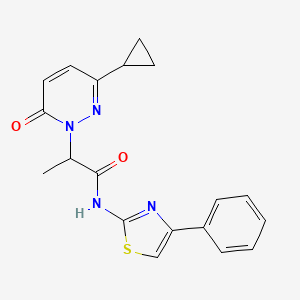

![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)

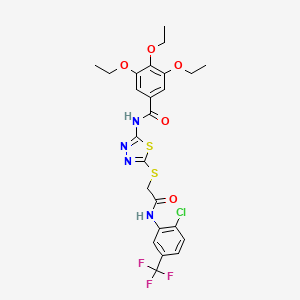

![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)

![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)

![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)

![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)